"2-Hydroxyethyl-1,1,2,2-d4 Valine" chemical properties
"2-Hydroxyethyl-1,1,2,2-d4 Valine" chemical properties
An In-Depth Technical Guide to 2-Hydroxyethyl-1,1,2,2-d4 Valine: Synthesis, Characterization, and Applications in Metabolic Research
Executive Summary
This guide provides a comprehensive technical overview of 2-Hydroxyethyl-1,1,2,2-d4 Valine (HEV-d4), a deuterated stable isotope-labeled compound. Its primary role is as an internal standard in isotope dilution mass spectrometry for the precise quantification of its unlabeled analogue, N-(2-hydroxyethyl)valine (HEV). HEV is a critical biomarker for assessing exposure to ethylene oxide, a known carcinogen found in industrial settings and tobacco smoke.[1][2] This document offers researchers, scientists, and drug development professionals detailed insights into the rationale for its use, its physicochemical properties, a conceptual synthesis workflow, and a practical, in-depth protocol for its application in bioanalytical methods.
The Critical Role of Stable Isotope-Labeled Standards in Quantitative Bioanalysis
The Challenge of Matrix Effects in Mass Spectrometry
Quantitative analysis of analytes in complex biological matrices, such as blood or urine, using techniques like liquid chromatography-mass spectrometry (LC-MS) is often hampered by "matrix effects." Endogenous components of the sample can co-elute with the analyte of interest and interfere with the ionization process in the mass spectrometer's source, leading to either suppression or enhancement of the signal. This variability can severely compromise the accuracy and reproducibility of quantification.
The Principle of Isotope Dilution Mass Spectrometry (ID-MS)
Isotope dilution mass spectrometry is the gold standard for accurate quantification in complex mixtures.[3] The technique involves adding a known quantity of a stable isotope-labeled (SIL) version of the analyte to the sample at the earliest stage of preparation.[3] This SIL internal standard (IS) is chemically identical to the analyte and thus exhibits the same behavior during sample extraction, cleanup, chromatography, and ionization.[3][4] Because the IS and the analyte are affected by matrix effects and procedural losses in the same way, the ratio of their signals in the mass spectrometer remains constant. By measuring this ratio, the concentration of the native analyte can be determined with high precision and accuracy, as the IS effectively normalizes for any variations.[5]
Introducing 2-Hydroxyethyl-1,1,2,2-d4 Valine (HEV-d4)
2-Hydroxyethyl-1,1,2,2-d4 Valine is the ideal SIL internal standard for quantifying N-(2-hydroxyethyl)valine (HEV). HEV is an adduct formed when ethylene oxide (EO) reacts with the N-terminal valine of the hemoglobin protein.[2][6] The four deuterium atoms on the hydroxyethyl group of HEV-d4 give it a mass shift of +4 Da compared to the native HEV. This mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard, while their identical chemical structures ensure they behave the same way throughout the analytical process. The deuterium labels are placed on carbon atoms, making them stable and not susceptible to back-exchange with protons from the solvent, which is a critical requirement for a reliable IS.
Physicochemical Properties and Characterization
Chemical Structure and Isotopic Labeling
The structures of N-(2-hydroxyethyl)valine and its deuterated internal standard are shown below. The four deuterium atoms are strategically placed on the ethyl portion of the hydroxyethyl group, providing a stable isotopic label.
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N-(2-hydroxyethyl)valine (HEV):
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2-Hydroxyethyl-1,1,2,2-d4 Valine (HEV-d4):
Core Physicochemical Data
The key properties of both the unlabeled analyte and the deuterated standard are summarized below for easy reference.
| Property | N-(2-hydroxyethyl)valine (HEV) | 2-Hydroxyethyl-1,1,2,2-d4 Valine (HEV-d4) |
| CAS Number | 101769-73-7[7] | 120398-50-7[8][9] |
| Molecular Formula | C₇H₁₅NO₃[7][10] | C₇H₁₁D₄NO₃[8][9][11] |
| Molecular Weight | 161.20 g/mol [7][10] | 165.22 g/mol [8][9][11] |
| Exact Mass | 161.1052 Da[7][10] | 165.1303 Da[8] |
| Appearance | White Crystalline Solid | White Crystalline Solid[] |
| Solubility | Soluble in Water | Soluble in Water, DMSO[][13] |
| Storage Conditions | -20°C | -20°C[][13] |
Analytical Characterization and Quality Control
Ensuring the identity, purity, and isotopic integrity of HEV-d4 is paramount for its use as an internal standard. A multi-technique approach is required for comprehensive quality control.
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Mass Spectrometry (MS): Confirms the molecular weight and provides fragmentation data essential for developing quantitative LC-MS/MS methods. The mass shift of +4 Da between HEV and HEV-d4 is readily confirmed.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to verify the overall chemical structure, while ²H NMR confirms the precise location and high level of deuterium incorporation.
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Chromatographic Purity: High-Performance Liquid Chromatography (HPLC) with a universal detector (e.g., ELSD) or MS is used to assess the chemical purity and ensure the absence of unlabeled HEV or other impurities.
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Isotopic Purity: This is a critical parameter, typically determined by MS, which measures the percentage of the deuterated species relative to any unlabeled or partially labeled variants. An isotopic purity of >95% is generally required.[]
Synthesis and Purification Workflow
The synthesis of HEV-d4 requires a strategic approach to introduce the deuterium atoms efficiently and specifically. While multiple routes are possible, a common conceptual pathway involves the reaction of L-Valine with a deuterated alkylating agent.
Conceptual Synthetic Strategy
The synthesis can be conceptually broken down into three key stages: protecting the reactive functional groups of the L-Valine starting material, introducing the deuterated hydroxyethyl moiety, and finally, deprotecting to yield the target compound.
Caption: Conceptual workflow for the synthesis of HEV-d4.
Step-by-Step Synthesis Protocol (Conceptual)
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Protection of L-Valine: The amino and carboxylic acid groups of L-Valine are highly reactive. To prevent unwanted side reactions during alkylation, they must be protected. The amino group can be protected with a group like Boc (tert-butyloxycarbonyl), and the carboxylic acid can be converted to an ester (e.g., a methyl or benzyl ester).[14]
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Alkylation with a Deuterated Reagent: The protected valine is then reacted with a suitable deuterated electrophile, such as 1,1,2,2-d4-2-bromoethanol or deuterated ethylene oxide, under basic conditions. This step introduces the N-(2-hydroxyethyl-d4) group.
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Deprotection: Finally, the protecting groups are removed. Acidic conditions (e.g., trifluoroacetic acid) are typically used to remove the Boc group, and hydrolysis or hydrogenolysis is used to cleave the ester, yielding the final 2-Hydroxyethyl-1,1,2,2-d4 Valine product.
Purification and Quality Control Workflow
After synthesis, the crude product must be purified and rigorously tested to confirm its quality before it can be used as an internal standard.
Caption: Post-synthesis purification and quality control workflow.
Application Spotlight: Quantitation of Ethylene Oxide Exposure
Background: N-(2-hydroxyethyl)valine (HEV) as a Biomarker
Ethylene oxide (EO) is a genotoxic carcinogen used in industrial sterilization and also present in tobacco smoke.[15][16] EO reacts with various macromolecules in the body, including DNA and proteins.[2] Its reaction with the N-terminal valine residue of hemoglobin forms a stable adduct, N-(2-hydroxyethyl)valine (HEV).[6] Because red blood cells have a lifespan of about 120 days, the level of HEV in hemoglobin provides a measure of cumulative EO exposure over the preceding months, making it an excellent biomarker for long-term monitoring.[16]
Experimental Workflow: Sample Preparation for HEV Analysis
The analysis of HEV from blood samples typically involves the cleavage of the adduct from the hemoglobin protein. A modified Edman degradation procedure is often employed.
Caption: Sample preparation workflow for HEV analysis from blood.
Step-by-Step Protocol:
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Sample Spiking: A precise volume of whole blood is taken, and a known amount of HEV-d4 internal standard solution is added. This is the most critical step for accurate quantification, as the IS will now account for any analyte loss in subsequent steps.
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Globin Isolation: Red blood cells are lysed, and the hemoglobin is precipitated. The globin protein fraction is then isolated.
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Derivatization: The N-terminal valine (both adducted and non-adducted) is derivatized, often with phenyl isothiocyanate (PITC), to form a phenylthiocarbamoyl (PTC) derivative. This enhances its detectability and chromatographic properties.
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Adduct Cleavage: The derivatized HEV is selectively cleaved from the globin chain under acidic conditions, releasing it as a phenylthiohydantoin (PTH) derivative.
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Extraction: The released PTH-HEV and PTH-HEV-d4 are extracted from the aqueous mixture using an organic solvent (liquid-liquid extraction) or purified using a solid-phase extraction (SPE) cartridge.
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Analysis: The final extract is evaporated to dryness, reconstituted in a suitable solvent, and injected into the LC-MS/MS system.
LC-MS/MS Method Development
A sensitive and specific LC-MS/MS method is required to quantify the low levels of HEV typically found in biological samples.
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Chromatography: A reverse-phase C18 column is commonly used to separate the PTH-HEV from other matrix components. A gradient elution with mobile phases like water with formic acid (A) and acetonitrile with formic acid (B) provides good peak shape and resolution.
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Mass Spectrometry: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is used for detection. Specific precursor-to-product ion transitions are monitored for both the analyte and the internal standard.
Example MRM Transitions (Illustrative): Note: These values are for illustrative purposes and must be optimized empirically on the specific instrument used.
| Compound | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Collision Energy (eV) |
| PTH-HEV | [M+H]⁺ | Fragment A | Optimized Value |
| [M+H]⁺ | Fragment B | Optimized Value | |
| PTH-HEV-d4 | [M+H+4]⁺ | Fragment A+4 | Optimized Value |
| [M+H+4]⁺ | Fragment B | Optimized Value |
The ratio of the peak area of the analyte (PTH-HEV) to the peak area of the internal standard (PTH-HEV-d4) is calculated. This ratio is then used to determine the concentration of HEV in the original sample by comparing it to a calibration curve prepared with known concentrations of HEV and a fixed concentration of HEV-d4.
Data Interpretation and Troubleshooting
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Calibration Curve: A linear calibration curve should be established with an R² value >0.99, demonstrating a direct relationship between the analyte/IS ratio and concentration.
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Quality Controls (QCs): Samples with low, medium, and high known concentrations of HEV should be run alongside the unknown samples to ensure the accuracy and precision of the assay.
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Common Pitfalls:
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Crosstalk: Ensure that the MRM transition for the analyte is not detecting any signal from the (much higher concentration) internal standard, and vice-versa. This is checked by injecting high concentrations of each standard individually.
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Poor Recovery: If signal intensity is low, the extraction procedure may need optimization. Ensure pH conditions are correct for the chosen extraction method.
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Matrix Effects: While ID-MS corrects for matrix effects, severe ion suppression can still lead to poor sensitivity. Diluting the sample or improving the chromatographic separation can help mitigate this.
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Conclusion
2-Hydroxyethyl-1,1,2,2-d4 Valine is an indispensable tool for researchers in toxicology, occupational health, and clinical chemistry. Its role as a stable isotope-labeled internal standard enables the highly accurate and precise quantification of the ethylene oxide exposure biomarker, N-(2-hydroxyethyl)valine, using the gold-standard method of isotope dilution mass spectrometry. A thorough understanding of its properties, synthesis, and application as detailed in this guide is essential for the generation of reliable bioanalytical data, which in turn informs risk assessment and regulatory standards for public and occupational health.
References
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Mráz, J., et al. (2020). N-(2-Hydroxyethyl)-l-valyl-l-leucine: a novel urinary biomarker of ethylene oxide exposure in humans. Toxicology Letters, 326, 18-22. Retrieved January 15, 2026, from [Link]
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Pacenti, M., et al. (2001). Tobacco smoke and formation of N-(2-hydroxyethyl)valine in human hemoglobin. Cancer Epidemiology, Biomarkers & Prevention, 10(11), 1159-1165. Retrieved January 15, 2026, from [Link]
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Sabbioni, G., & Turesky, R. J. (2019). Mass Spectrometry-Based Methodologies for Targeted and Untargeted Identification of Protein Covalent Adducts (Adductomics): Current Status and Challenges. Molecules, 24(8), 1599. Retrieved January 15, 2026, from [Link]
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